REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1.[CH2:14]([O:21][C:22](Cl)=[O:23])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O.[OH-].[Na+]>[C:15]1([CH2:14][O:21][C:22]([N:2]2[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH2:4][CH2:3]2)=[O:23])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
124 kg
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC(CC1)CCCC(=O)O
|
Name
|
|
Quantity
|
600 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
777 kg
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC(CC1)CCCC(=O)O
|
Name
|
|
Quantity
|
289 kg
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
glass
|
Quantity
|
1600 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
112 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated to about 25° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with methyl tert-butyl ether (476 kg)
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (450 kg)
|
Type
|
WASH
|
Details
|
The organic layer is washed with water (240 kg)
|
Type
|
CUSTOM
|
Details
|
dried by azeotropic distillation at atmospheric pressure under nitrogen
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)COC(=O)N1CCC(CC1)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |